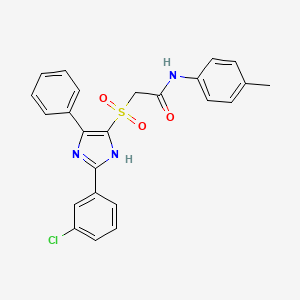
2-((2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl)sulfonyl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl)sulfonyl)-N-(p-tolyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important target for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
TAK-659 is a selective inhibitor of BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in the immune response. Inhibition of BTK by TAK-659 leads to the suppression of BCR signaling and the subsequent inhibition of B-cell activation and proliferation. This mechanism of action makes TAK-659 a promising candidate for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B-cell activation and proliferation in vitro and in vivo. The compound has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies. In addition, TAK-659 has been shown to reduce the production of inflammatory cytokines in animal models of autoimmune diseases. These effects of TAK-659 are attributed to its inhibition of BTK and the subsequent suppression of BCR signaling.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments. The compound is highly selective for BTK and has shown potent inhibitory activity in vitro and in vivo. TAK-659 has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are some limitations to the use of TAK-659 in lab experiments. The compound is not water-soluble, which can make it difficult to use in certain assays. In addition, TAK-659 has shown some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 for the treatment of B-cell malignancies and autoimmune diseases. Another area of interest is the investigation of the potential use of TAK-659 in the treatment of other diseases, such as multiple sclerosis and psoriasis. Finally, there is a need for further studies to elucidate the mechanism of action of TAK-659 and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting from the reaction of 3-chloroaniline with 2-bromo-5-phenyl-1H-imidazole-4-carboxylic acid. The resulting intermediate is then treated with p-toluenesulfonyl chloride to obtain the final product, TAK-659. The synthesis of TAK-659 has been described in detail in several research articles, and the compound has been synthesized using different methods.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases. The compound has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]sulfonyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S/c1-16-10-12-20(13-11-16)26-21(29)15-32(30,31)24-22(17-6-3-2-4-7-17)27-23(28-24)18-8-5-9-19(25)14-18/h2-14H,15H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFOKYOVKQHKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=C(N=C(N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

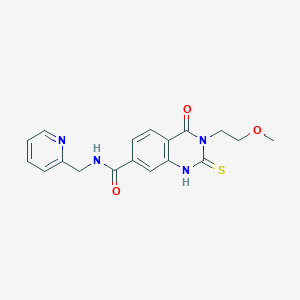
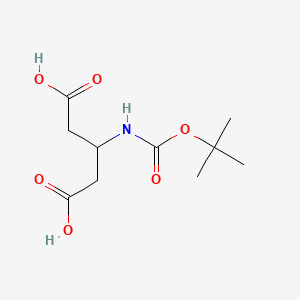
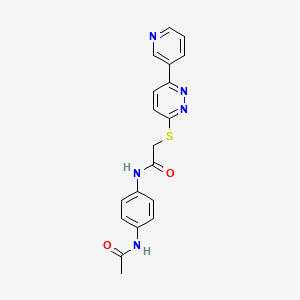
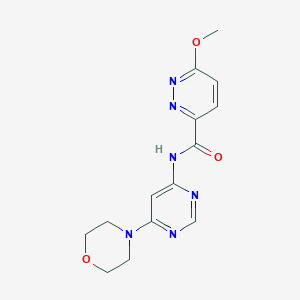

![3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2792522.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2792524.png)
![1,7-dimethyl-3,8-bis(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2792527.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2792528.png)
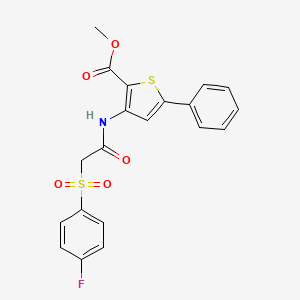

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2792532.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2792533.png)
![1-[4-(2-Methoxyethyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2792535.png)